molecular formula C12H13F4NO B7947734 4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine

4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine

Cat. No. B7947734
M. Wt: 263.23 g/mol
InChI Key: MZWOMXSULCORSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine” is a chemical compound with the linear formula C12H13O1N1F4 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI key MZWOMXSULCORSM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its CAS Number is 1188375-44-1, and its MDL number is MFCD18632624 .

Safety and Hazards

This compound is classified as Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification . The hazard statements include H410, and the precautionary statements include P273, P391, and P501 . It’s important to handle this compound with care, avoiding ingestion, inhalation, and contact with skin or eyes .

Future Directions

The future directions of “4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine” and similar compounds are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenoxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO/c13-11-2-1-9(7-10(11)12(14,15)16)18-8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWOMXSULCORSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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